molecular formula C10H11NO B3060339 3-(3-Methylphenoxy)propanenitrile CAS No. 25268-06-8

3-(3-Methylphenoxy)propanenitrile

Cat. No. B3060339
CAS RN: 25268-06-8
M. Wt: 161.2 g/mol
InChI Key: NPGQPPJEJMSLCU-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propanenitrile is a chemical compound with the linear formula C10H11NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenoxy)propanenitrile contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Nitriles, such as 3-(3-Methylphenoxy)propanenitrile, can undergo various reactions. They can be hydrolyzed (both under acidic and basic conditions) to form carboxylic acids . They can also be reduced to form primary amines . Furthermore, nitriles can react with Grignard reagents .

Scientific Research Applications

Theoretical Studies and Molecular Analysis

  • Intramolecular Interactions : A theoretical study on nitriles, including variants like 3-chloro-propanenitrile, highlights the significance of intramolecular hydrogen bonds and anomeric interactions. This research is crucial for understanding the molecular behavior of 3-(3-Methylphenoxy)propanenitrile (Fernández, Vázquez, & Ríos, 1992).
  • Conformational Flexibility : Investigations into molecules like 3-(2-methylphenoxy)propane-1,2-diol, a structurally similar compound, provide insights into the conformational flexibility, which is significant for understanding the physical and chemical properties of 3-(3-Methylphenoxy)propanenitrile (Écija et al., 2014).

Industrial and Chemical Applications

  • Antimicrobial Additives in Lubricants : A study on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane demonstrates its effectiveness as antimicrobial additives in lubricating oils. This suggests potential industrial applications for 3-(3-Methylphenoxy)propanenitrile derivatives in maintaining machinery hygiene (Mammadbayli et al., 2018).
  • Catalysis in Chemical Synthesis : The use of metal Schiff base complexes for the conversion of epoxides to β-hydroxy nitriles, including derivatives of propanenitrile, highlights the role of 3-(3-Methylphenoxy)propanenitrile in synthetic chemistry and pharmaceutical compound production (Naeimi & Moradian, 2006).

Safety And Hazards

3-(3-Methylphenoxy)propanenitrile is classified as a combustible solid . It’s important to handle it with care and follow safety guidelines when working with this compound.

properties

IUPAC Name

3-(3-methylphenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGQPPJEJMSLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525377
Record name 3-(3-Methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenoxy)propanenitrile

CAS RN

25268-06-8
Record name 3-(3-Methylphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Iida, K Takahashi, Y Akatsu… - Current Microwave …, 2017 - ingentaconnect.com
Background: The introduction of a cyano group has been widely investigated because a cyano group may easily be transformed into both a methylamino moiety and a carboxylic acid …
Number of citations: 2 www.ingentaconnect.com

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